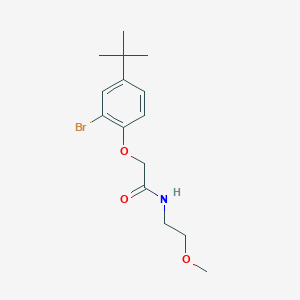
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.
Wirkmechanismus
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of COX-2 and VEGF activity, reduction in tumor growth and angiogenesis, and suppression of inflammatory response. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, this compound has been shown to have potent anti-inflammatory and anti-tumor properties, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of this compound is its limited water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide should focus on further elucidating its mechanism of action and exploring its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of this compound could expand its potential use in experimental settings.
Synthesemethoden
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-chlorophenol and 3-fluoroaniline with 2-bromo-2-methylpropanoic acid. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammation. Research has shown that this compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C15H13ClFNO2 |
|---|---|
Molekulargewicht |
293.72 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-14-7-2-4-11(16)8-14)15(19)18-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,18,19) |
InChI-Schlüssel |
IFNUTLDIEOMUOH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dichloro-4-methoxybenzenesulfonamide](/img/structure/B296246.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296249.png)
